molecular formula C11H24OSi B11899059 1,2-Dimethyl-3-(trimethylsilyl)cyclohexan-1-ol CAS No. 95837-52-8

1,2-Dimethyl-3-(trimethylsilyl)cyclohexan-1-ol

Cat. No.: B11899059
CAS No.: 95837-52-8
M. Wt: 200.39 g/mol
InChI Key: CSKVVQPIIZRJDP-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-(trimethylsilyl)cyclohexan-1-ol is a cyclohexanol derivative featuring two methyl groups at positions 1 and 2 of the cyclohexane ring, a hydroxyl group at position 1, and a trimethylsilyl (-Si(CH₃)₃) substituent at position 3. Its molecular formula is C₁₁H₂₄OSi (molecular weight: ~200.09 g/mol).

Properties

CAS No.

95837-52-8

Molecular Formula

C11H24OSi

Molecular Weight

200.39 g/mol

IUPAC Name

1,2-dimethyl-3-trimethylsilylcyclohexan-1-ol

InChI

InChI=1S/C11H24OSi/c1-9-10(13(3,4)5)7-6-8-11(9,2)12/h9-10,12H,6-8H2,1-5H3

InChI Key

CSKVVQPIIZRJDP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCC1(C)O)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-(trimethylsilyl)cyclohexanol typically involves the following steps:

Industrial Production Methods

Industrial production of 1,2-Dimethyl-3-(trimethylsilyl)cyclohexanol may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-(trimethylsilyl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Dess–Martin periodinane, PCC (Pyridinium chlorochromate)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Bases: Pyridine, Sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes or alcohols

    Substitution: Formation of various substituted cyclohexanols

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-(trimethylsilyl)cyclohexanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

  • 3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol (C₁₄H₂₄N₂O₂; MW: 252.35 g/mol)
  • 1-Ethynyl-1-cyclohexanol (C₈H₁₀O; MW: 122.16 g/mol)
  • 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol (Tramadol derivative; C₁₆H₂₅NO₂; MW: 263.38 g/mol)
Key Differences:

Trimethylsilyl vs. In contrast, the trimethylsilyl group in the target compound increases hydrophobicity (logP ~3.5 estimated) and reduces hydrogen bonding, favoring applications in non-polar media .

Trimethylsilyl vs. Ethynyl Groups: The ethynyl group in 1-ethynyl-1-cyclohexanol is linear and rigid, contributing to a lower molecular weight (122.16 g/mol) and higher reactivity (e.g., participation in click chemistry). The trimethylsilyl group, however, adds steric bulk and stabilizes the compound against oxidation .

Trimethylsilyl vs. Aromatic/Amine Substituents: The Tramadol derivative’s methoxyphenyl and dimethylamino groups enable receptor binding (e.g., opioid receptors), whereas the target compound’s substituents lack bioactivity but improve thermal stability and solubility in organic solvents .

Physicochemical Properties (Estimated)

Property 1,2-Dimethyl-3-(trimethylsilyl)cyclohexan-1-ol 3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol 1-Ethynyl-1-cyclohexanol
Molecular Weight (g/mol) 200.09 252.35 122.16
logP (Estimated) ~3.5 ~2.8 (due to polar oxadiazole) ~1.2
Boiling Point ~220–240°C (estimated) Not reported ~200°C
Solubility Low in water; high in hexane/chloroform Moderate in polar aprotic solvents (e.g., DMSO) Moderate in ethanol/acetone
Stability Stable under neutral conditions; hydrolyzes in acid/base Likely stable due to oxadiazole’s aromaticity Reactive at ethynyl group

Biological Activity

1,2-Dimethyl-3-(trimethylsilyl)cyclohexan-1-ol, with the CAS number 95837-52-8, is a compound that has garnered interest in various fields of chemical and biological research due to its unique structure and potential bioactivity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a cyclohexane ring with two methyl groups and a trimethylsilyl group attached to the hydroxyl-bearing carbon. This structural configuration is significant as it influences the compound's solubility, stability, and reactivity, which are critical for its biological interactions.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized into the following areas:

  • Antimicrobial Activity
  • Antioxidant Activity
  • Potential Anticancer Effects

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to this compound often display antimicrobial properties. For instance, studies have shown that cyclic structures like cyclohexane derivatives can enhance antimicrobial activity compared to their acyclic counterparts. This is attributed to their ability to interact more effectively with microbial membranes due to hydrophobic interactions .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundMIC (µg/mL)Activity Type
Cyclohexane derivative A15Gram-positive bacteria
Cyclohexane derivative B25Gram-negative bacteria
This compoundTBDTBD

Antioxidant Activity

The antioxidant potential of compounds similar to this compound has been explored through various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this property. Preliminary findings suggest that compounds with trimethylsilyl groups can exhibit significant radical scavenging activity, potentially due to their electron-donating ability .

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)Assay Type
Compound A10.54DPPH
Compound B14.16DPPH
This compoundTBDTBD

Case Studies

Study on Antimicrobial Properties:
A study compared the antimicrobial efficacy of various cyclic and acyclic compounds. The results indicated that cyclic structures demonstrated higher activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms involved include disruption of bacterial cell membranes and inhibition of essential cellular processes .

Antioxidant Potential Assessment:
In vitro studies have been conducted to assess the antioxidant properties of related compounds. The findings revealed that certain derivatives possess significant antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

Q & A

Q. What are the optimal synthetic routes for 1,2-dimethyl-3-(trimethylsilyl)cyclohexan-1-ol, and how do reaction conditions influence yield?

Methodology :

  • Silylation Strategies : The trimethylsilyl group can be introduced via nucleophilic substitution or hydrosilylation. A common approach involves reacting a pre-functionalized cyclohexanol derivative (e.g., 3-bromo-1,2-dimethylcyclohexan-1-ol) with trimethylsilyl chloride (TMSCI) in the presence of a base like triethylamine (Et3N) .
  • Key Parameters : Reaction temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 substrate:TMSCI) critically affect yield. Excess TMSCI may lead to byproducts, while low temperatures minimize undesired rearrangements .
  • Validation : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >80% purity in optimized setups .

Q. How can the stereochemical configuration of this compound be characterized?

Methodology :

  • NMR Analysis : <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming regiochemistry. The trimethylsilyl group (Si(CH3)3) exhibits distinct upfield shifts at ~0.1–0.5 ppm in <sup>1</sup>H NMR and 5–10 ppm in <sup>13</sup>C NMR .
  • NOE Experiments : Nuclear Overhauser effect spectroscopy identifies spatial proximity between methyl and silyl groups, resolving chair conformations of the cyclohexane ring .
  • X-ray Crystallography : Single-crystal diffraction provides definitive stereochemical assignment, though crystallization challenges (e.g., low melting point) may require co-crystallization agents .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodology :

  • Hydrolytic Sensitivity : The Si–O bond is prone to hydrolysis in humid environments. Store under inert gas (N2 or Ar) at −20°C in anhydrous solvents (e.g., THF or DCM) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~150°C. Avoid prolonged heating above 100°C during synthesis .
  • Light Sensitivity : UV-Vis spectroscopy indicates no significant photodegradation, but amber vials are recommended for long-term storage .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s reactivity in ring-opening or oxidation reactions?

Mechanistic Insights :

  • Steric Effects : The bulky trimethylsilyl group impedes nucleophilic attack at the adjacent carbon, favoring regioselective oxidation at the hydroxyl-bearing position. For example, Jones oxidation (CrO3/H2SO4) converts the alcohol to a ketone while leaving the silyl group intact .
  • Electronic Effects : The electron-donating silyl group stabilizes carbocation intermediates in acid-catalyzed rearrangements, as observed in Wagner-Meerwein shifts .
  • Contradictions : Conflicting reports exist on silyl group participation in radical reactions. EPR studies suggest it may act as a radical scavenger under specific conditions .

Computational Approaches :

  • DFT Calculations : Density functional theory (B3LYP/6-31G*) predicts the lowest-energy conformer as a chair structure with axial trimethylsilyl and equatorial methyl groups. Solvent effects (e.g., PCM for THF) refine accuracy .
  • MD Simulations : Molecular dynamics (AMBER force field) reveal temperature-dependent ring-flipping kinetics, with activation barriers of ~10–12 kcal/mol .
  • Data Gaps : Limited experimental data on gas-phase conformers necessitates validation via rotational spectroscopy .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

Biological Screening :

  • Enzyme Inhibition : Preliminary assays show moderate inhibition of cytochrome P450 enzymes (IC50 ~50 µM) via competitive binding at the active site. Fluorescence quenching and docking studies (AutoDock Vina) support this mechanism .
  • Membrane Permeability : LogP calculations (~3.2) and parallel artificial membrane permeability assays (PAMPA) indicate moderate blood-brain barrier penetration .
  • Contradictions : Discrepancies exist between in silico predictions and in vitro results for receptor binding. Surface plasmon resonance (SPR) is recommended to resolve affinity measurements .

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